molecular formula C19H32N2O B1326731 (3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119452-39-9

(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Cat. No.: B1326731
CAS No.: 1119452-39-9
M. Wt: 304.5 g/mol
InChI Key: ANKWKSWOGVLIOR-UHFFFAOYSA-N
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Description

“(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine” is a chemical compound with the CAS Number: 1119452-39-9 . It has a molecular weight of 304.48 . The IUPAC name for this compound is N-(3-isopropoxypropyl)-N-[(1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound has a storage temperature of 28 C .

Scientific Research Applications

  • Structural Analysis and Comparison : A study by Ullah and Stoeckli-Evans (2021) analyzed the crystal structure and Hirshfeld surface of a related compound, providing insights into its structural characteristics and potential for various applications in material science and drug design (Ullah & Stoeckli-Evans, 2021).

  • Neuroprotective Effects : Research by Kotake et al. (2005) explored the neuroprotective effects of a related tetrahydroquinoline compound. They found it to protect dopaminergic neurons, which could have implications for neurodegenerative diseases like Parkinson's (Kotake et al., 2005).

  • Endogenous Presence in Parkinsonian Brains : A study by Niwa et al. (1991) identified tetrahydroisoquinoline derivatives as novel endogenous amines in parkinsonian and normal human brains, suggesting their potential role in neurodegenerative processes (Niwa et al., 1991).

  • Kinetic Resolution and Synthesis : Krasnov et al. (2002) discussed the kinetic resolution of tetrahydroquinoline derivatives, which is significant for the synthesis of optically active compounds used in pharmaceuticals and organic chemistry (Krasnov et al., 2002).

  • Antioxidant Activity : Nishiyama et al. (2003) evaluated the antioxidant activities of tetrahydroquinoline derivatives, indicating their potential utility in materials science and pharmacology (Nishiyama et al., 2003).

  • Pharmacological Evaluation for Dopaminomimetic Properties : Zára-Kaczián et al. (1986) conducted pharmacological evaluations of tetrahydroisoquinoline derivatives, revealing their potential in developing antidepressant drugs (Zára-Kaczián et al., 1986).

  • Antifungal Activity : Surikova et al. (2010) synthesized tetrahydroquinoline derivatives and found them to possess antifungal activity against Candida albicans, indicating potential applications in antifungal drug development (Surikova et al., 2010).

  • Metal Ion Sensing Properties : Hazra et al. (2018) explored the fluorescence sensing properties of quinoline-based isomers for metal ions, showcasing their potential use in chemical sensing and analytical chemistry (Hazra et al., 2018).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-propan-2-yloxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-4-11-21-12-5-7-18-14-17(8-9-19(18)21)15-20-10-6-13-22-16(2)3/h8-9,14,16,20H,4-7,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKWKSWOGVLIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136729
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-39-9
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-N-[3-(1-methylethoxy)propyl]-1-propyl-6-quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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